The synthesis of neurokinin B typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis parameters include:
The molecular structure of neurokinin B can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key features include:
The molecular weight of neurokinin B is approximately 1,161 Da .
Neurokinin B participates in several biochemical reactions primarily involving receptor binding and signal transduction:
The mechanism by which neurokinin B exerts its effects involves several steps:
Neurokinin B exhibits several notable physical and chemical properties:
Neurokinin B has several scientific applications:
Neurokinin B (NKB) is a decapeptide (H-Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂) belonging to the tachykinin family, characterized by a conserved C-terminal motif Phe-X-Gly-Leu-Met-NH₂ (where X is an aromatic or branched aliphatic residue) [1] [3]. This motif is essential for receptor activation and is shared with other tachykinins like substance P and neurokinin A. NKB’s primary structure features a hydrophobic N-terminus and a charged aspartate residue at position 1, which influences solubility and receptor docking.
Secondary structural studies reveal that NKB adopts a dynamic conformation in aqueous solutions, with NMR data indicating transient α-helical tendencies between residues 4–8 and a stabilized β-turn at the C-terminus [1] [8]. The C-terminal amidation (Leu¹⁰-Met-NH₂) is critical for stabilizing interactions with the neurokinin-3 receptor (NK3R), as deamidation reduces receptor affinity by >100-fold. Cryo-EM structures of NKB-bound NK3R complexes confirm that the C-terminal residues Phe⁷-Val⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂ embed deeply into the receptor’s orthosteric pocket, forming hydrogen bonds with Asn².⁶¹ (TM2) and Tyr⁶.⁵¹ (TM6) of NK3R [1].
Table 1: Key Structural Features of Neurokinin B
Residue Position | Amino Acid | Functional Role |
---|---|---|
1 | Asp | Solubility modulation; weak electrostatic interactions |
5–6 | Phe-Phe | Hydrophobic core stabilization; receptor address region |
7–8 | Val-Gly | Flexibility for C-terminal docking |
9–10 | Leu-Met-NH₂ | Conserved message sequence; receptor activation |
The analogue [D-Pro²,D-Trp⁶,⁸,Nle¹⁰]-neurokinin B (senktide analogue) was engineered to enhance receptor selectivity, proteolytic resistance, and agonist potency at NK3R. Three strategic modifications were implemented:
D-Proline at Position 2: Substitution of L-Asp with D-Pro introduces conformational constraint, reducing peptide flexibility and shielding the N-terminus from aminopeptidases. D-Pro’s pyrrolidine ring stabilizes a polyproline helix, which sterically hinders proteolytic cleavage and extends plasma half-life [1] [5].
D-Tryptophan at Positions 6 and 8: Replacement of Phe⁶ and Phe⁸ with D-Trp exploits tryptophan’s indole ring for enhanced π-stacking with NK3R’s aromatic residues (e.g., Phe²⁶⁴ in ECL2). The D-chirality prevents recognition by chymotrypsin-like proteases and increases selectivity for NK3R over NK1R/NK2R. This was validated by binding assays showing >60,000-fold selectivity for NK3R [1] [4].
Norleucine at Position 10: Substitution of Met¹⁰ with Nle (norleucine) eliminates oxidative susceptibility while preserving hydrophobicity and side-chain length. Nle maintains Van der Waals contacts with Leu²⁸⁷ (TM7) of NK3R without forming disulfide byproducts, enhancing metabolic stability in vivo [7] [8].
Table 2: Functional Impact of Senktide-Specific Modifications
Modification | Chemical Rationale | Receptor Interaction Consequence |
---|---|---|
D-Pro² | Chirality inversion; ring structure | Blocks N-terminal degradation; stabilizes N-terminal conformation |
D-Trp⁶,⁸ | Aromatic bulk; D-chirality | Enhances NK3R selectivity via ECL2/ECL3 interactions |
Nle¹⁰ | Linear hydrophobic chain; oxidation resistance | Maintains hydrophobic packing in TM7 binding pocket |
Biophysical analyses reveal stark differences between native NKB and its senktide analogue:
Receptor Binding Kinetics:
Signaling Efficacy:
Proteolytic Stability:
Table 3: Biophysical Properties of Native NKB vs. Senktide Analogue
Parameter | Native NKB | [D-Pro²,D-Trp⁶,⁸,Nle¹⁰]-NKB | Assessment Method |
---|---|---|---|
NK3R Binding Kd (nM) | 3.2 ± 0.4 | 0.15 ± 0.03 | Radioligand displacement |
EC₅₀ (Gq activation) | 5.7 nM | 0.8 nM | Ca²⁺ flux assay |
Plasma half-life | 7 min | 28 min | HPLC-MS/MS degradation kinetics |
NK3R/NK1R selectivity | 100-fold | >60,000-fold | Competitive binding |
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